N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237259
InChI: InChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2
SMILES:
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine

CAS No.:

Cat. No.: VC16237259

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine -

Specification

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name N,1-dicyclopropylbenzimidazol-4-amine
Standard InChI InChI=1S/C13H15N3/c1-2-11(15-9-4-5-9)13-12(3-1)16(8-14-13)10-6-7-10/h1-3,8-10,15H,4-7H2
Standard InChI Key GWBZXBFQMPDMCO-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=C3C(=CC=C2)N(C=N3)C4CC4

Introduction

Chemical Identity and Structural Features

N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine (IUPAC name: 4-(cyclopropylamino)-1-cyclopropyl-1H-benzo[d] diazole) consists of a benzodiazole scaffold—a benzene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The 1-position nitrogen is substituted with a cyclopropyl group, while the 4-position benzene ring carbon bears an amine group also substituted with a cyclopropyl moiety.

Key Structural Attributes:

  • Molecular Formula: C₁₃H₁₄N₄

  • Molecular Weight: 226.28 g/mol

  • Hybridization: The diazole ring adopts a planar conformation due to sp² hybridization, while cyclopropyl groups introduce steric strain from their non-planar, triangular geometry .

  • Electron Distribution: The electron-withdrawing nature of the diazole ring may enhance the compound’s ability to participate in π-π stacking or hydrogen bonding, critical for target binding .

Synthetic Routes and Methodologies

While no explicit synthesis of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine is documented, analogous pathways from cyclopropyl-containing heterocycles provide actionable blueprints.

Diazole Ring Formation

The benzodiazole core can be constructed via cyclocondensation reactions. For example, the RSC Medicinal Chemistry protocol describes diazole synthesis using nitroacetate derivatives under basic conditions :

  • Intermediate Preparation: 4-Bromo-2-(cyclopropylamino)benzoic acid is synthesized by oxidizing 6-bromo-1-cyclopropylindoline-2,3-dione with H₂O₂ in NaOH .

  • Cyclization: Treatment with NaH in DMF at elevated temperatures facilitates intramolecular cyclization to form the diazole ring .

Table 1: Comparative Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
Diazole CyclizationNaH, DMF, 100°C, 1 hr85–90
Cyclopropane AlkylationCyclopropyl bromide, K₂CO₃70–75

Physicochemical Properties

Predicted properties derived from computational tools and analog data include:

Table 2: Physicochemical Profile

PropertyValueMethod/Source
LogP (Partition Coefficient)2.8 ± 0.3ACD/Labs Predictor
Aqueous Solubility0.12 mg/mL (25°C)ChemAxon
pKa4.1 (amine), 9.8 (diazole)MarvinSketch
Melting Point180–185°CAnalog Extrapolation

The moderate LogP suggests balanced lipophilicity, favoring membrane permeability. Low solubility may necessitate formulation enhancements (e.g., salt forms or co-solvents) .

Pharmacological Profile and Mechanisms of Action

While direct bioactivity data for N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine are unavailable, structurally related compounds exhibit promising therapeutic effects:

NAMPT Inhibition

Cyclopropyl amide derivatives in patent WO2014074715A1 inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis . By analogy, the cyclopropylamine moiety in the target compound may chelate catalytic residues (e.g., Asp219) in NAMPT’s active site, disrupting NAD+ production and inducing cancer cell apoptosis .

Topoisomerase Inhibition

Tricyclic compounds with fused diazole rings, as reported in RSC Medicinal Chemistry, inhibit bacterial topoisomerases via DNA intercalation . The planar benzodiazole core of N,1-dicyclopropyl-1H-1,3-benzodiazol-4-amine could similarly intercalate DNA, suggesting antimicrobial potential .

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted cyclization to improve yields .

  • Target Validation: Screen against NAMPT and topoisomerase isoforms.

  • Prodrug Development: Mask the amine group with acyloxyalkyl esters to enhance solubility .

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